

# Piflufolastat F 18 Imaging in Post-Prostatectomy Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Piflufolastat F 18 (also known as <sup>18</sup>F-DCFPyL and marketed under the brand name PYLARIFY®) is a radioactive diagnostic agent indicated for positron emission tomography (PET) of prostate-specific membrane antigen (PSMA)-positive lesions in men with prostate cancer.[1][2] This document provides detailed application notes and protocols for the use of Piflufolastat F 18 PET/CT imaging in the management of patients who have undergone prostatectomy and are suspected of disease recurrence based on elevated serum prostate-specific antigen (PSA) levels.[1] The information is compiled from key clinical trials, including the OSPREY and CONDOR studies, and expert clinical practices.[2][3][4]

# **Quantitative Data Summary**

The performance of **Piflufolastat** F 18 PET/CT in detecting recurrent prostate cancer is closely associated with serum PSA levels. The following tables summarize key quantitative data from pivotal studies.

Table 1: Diagnostic Performance of **Piflufolastat** F 18 PET/CT in Biochemical Recurrence (CONDOR Study)[3][5]



| Performance Metric              | Value         | 95% Confidence Interval |
|---------------------------------|---------------|-------------------------|
| Correct Localization Rate (CLR) | 84.8% - 87.0% | 77.8% - 80.4%           |
| Disease Detection Rate          | 59% - 66%     | Not Reported            |

The CONDOR trial enrolled men with a median PSA level of 0.8 ng/mL and uninformative conventional imaging. The primary endpoint was the correct localization rate (CLR), a measure similar to positive predictive value.[3]

Table 2: Piflufolastat F 18 PET/CT Positivity Rate by PSA Level in Biochemical Recurrence

| PSA Level (ng/mL) | Detection Rate                     |
|-------------------|------------------------------------|
| < 0.5             | 60%                                |
| ≥ 0.5 to < 2.0    | >60% (specific value not provided) |
| ≥ 2.0             | 92%                                |

Data suggests a significant increase in the positivity rate with rising PSA levels.[6]

Table 3: Diagnostic Performance in High-Risk Primary Prostate Cancer for Pelvic Nodal Staging (OSPREY Study - Cohort A)[3]

| Performance Metric              | Median Value |
|---------------------------------|--------------|
| Sensitivity                     | 40.3%        |
| Specificity                     | 97.9%        |
| Positive Predictive Value (PPV) | 86.7%        |
| Negative Predictive Value (NPV) | 83.2%        |

While this data is from a pre-prostatectomy setting, it provides insight into the tracer's performance in detecting pelvic lymph node metastases.[3]



# Experimental Protocols Patient Preparation

- Hydration: Patients should be encouraged to hydrate well the day before and on the day of the scan to ensure adequate urine flow and reduce radiation exposure.
- Fasting: No fasting is required unless directed otherwise by the physician.[7]
- Medications: Patients can typically take their regular medications.
- Bladder Voiding: The patient should void immediately before imaging to minimize radioactivity in the bladder, which can obscure pelvic imaging.

### **Radiotracer Administration**

- Dosage: The recommended dose of Piflufolastat F 18 is 333 MBq (9 mCi), with an acceptable range of 296 to 370 MBq (8-10 mCi).[1][3]
- Administration: The dose is administered as a single intravenous bolus injection.[1] Aseptic
  technique and radiation shielding should be used during preparation and administration.[1]

# **Imaging Acquisition**

- Uptake Period: Imaging is performed 60 to 120 minutes after the radiotracer injection.[7][8] A
   60-minute uptake period is common.[7]
- Patient Positioning: The patient is positioned supine on the scanner bed with their arms raised above their head.
- Scan Range: The scan should cover the area from the mid-thigh to the base of the skull.[4]
  [9]
- CT Acquisition: A low-dose CT scan is acquired first for attenuation correction and anatomical localization.[3]
- PET Acquisition: PET scan acquisition time is typically 12-40 minutes.

# **Image Reconstruction and Analysis**



- Reconstruction: Iterative reconstruction algorithms are standard. For example, on a Siemens scanner, settings may include a 180 matrix, 4 iterations, and 10 subsets with a Gaussian filter.
- Image Interpretation:
  - Piflufolastat F 18 uptake is not specific to prostate cancer and can be seen in other malignancies and non-malignant processes.[1]
  - Lesions are considered suspicious if their uptake is greater than the surrounding background tissue.
  - Clinical correlation, including histopathological evaluation when feasible, is recommended for definitive diagnosis.[1]
  - Standardized Uptake Values (SUVmax and SUVpeak) are used to quantify radiotracer uptake in suspicious lesions.[8][10]

# Visualizations Molecular Mechanism of Piflufolastat F 18 Uptake



### Mechanism of Piflufolastat F 18 Uptake

# Piflufolastat F 18 Binding Prostate Cancer Cell PSMA Internalization Endocytosis F-18 Decay Positron Emission (PET Signal)

Click to download full resolution via product page

Caption: **Piflufolastat** F 18 binds to PSMA on prostate cancer cells, is internalized, and the F-18 isotope decay generates a detectable PET signal.

# Patient Workflow for Piflufolastat F 18 PET/CT





Piflufolastat F 18 PET/CT Patient Workflow

Click to download full resolution via product page

Caption: The workflow for **Piflufolastat** F 18 PET/CT imaging from patient referral to clinical decision making.



# **Diagnostic Algorithm for Biochemical Recurrence**



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Pylarify (piflufolastat F 18) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Image acquisition and interpretation of 18F-DCFPyL (piflufolastat F 18) PET/CT: How we do it PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canjurol.com [canjurol.com]
- 4. Practical Applications and Clinical Utility of PYLARIFY® (piflufolastat F 18) Injection: An <sup>18</sup>F-PSMA PET/CT Imaging Agent for Prostate Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 5. join.urologytimes.com [join.urologytimes.com]
- 6. youtube.com [youtube.com]
- 7. flcancer.com [flcancer.com]
- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Piflufolastat F 18 Imaging in Post-Prostatectomy Patients: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606989#piflufolastat-f-18-imaging-in-post-prostatectomy-patients]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com